

Technical Master File: 2,5-Dimethyl-1,3-dioxolan-4-one

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Compound of Interest

Compound Name: 2,5-Dimethyl-1,3-dioxolan-4-one

CAS No.: 4051-08-5

Cat. No.: B14144485

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Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Polymer Scientists, and Drug Formulation Engineers

Executive Summary & Chemical Identity

2,5-Dimethyl-1,3-dioxolan-4-one (CAS: 4744-00-7) is a chiral, five-membered heterocyclic compound formed by the condensation of lactic acid and acetaldehyde.^[1] Unlike lactide (a six-membered dimer of lactic acid), this compound is a dioxolanone, functioning as a "masked" lactic acid equivalent protected by an acetaldehyde acetal.

In drug development, it serves two critical roles:

- **Biodegradable Monomer:** It undergoes Ring-Opening Polymerization (ROP) to form poly(lactic acid-co-acetaldehyde) derivatives, offering degradation profiles distinct from standard PLA.
- **Prodrug Moiety:** The ring system acts as a hydrolytically sensitive shield for

-hydroxy acids, enabling controlled release of therapeutic payloads or modifying solubility parameters.

| Property | Specification |
|-------------------|--|
| IUPAC Name | 2,5-Dimethyl-1,3-dioxolan-4-one |
| Common Name | Lactic acid acetaldehyde acetal; 2,5-Dimethyl-dioxolanone |
| CAS Number | 4744-00-7 |
| Molecular Formula | C H O |
| Molecular Weight | 116.12 g/mol |
| Stereochemistry | Exists as cis and trans diastereomers (due to C2 and C5 chiral centers). |
| Physical State | Volatile, colorless liquid. |
| Solubility | Soluble in organic solvents (THF, Toluene, DCM); hydrolyzes in water. |

Synthesis & Manufacturing Protocol

Expertise Insight: The synthesis of **2,5-dimethyl-1,3-dioxolan-4-one** is an equilibrium-driven condensation. The critical failure point in this protocol is incomplete water removal, which prevents ring closure, or the presence of residual acid, which catalyzes premature hydrolysis or oligomerization during storage.

Optimized Synthesis Workflow

Reaction: L-Lactic Acid + Acetaldehyde

2,5-Dimethyl-1,3-dioxolan-4-one + H

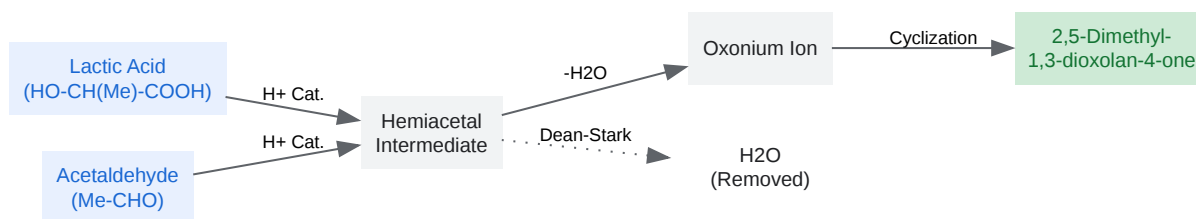
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Step-by-Step Protocol:

- Reagents: Combine L-Lactic acid (85-90% aq. solution, dehydrated via toluene azeotrope prior to use) and Acetaldehyde (or Paraldehyde substitute) in a round-bottom flask.
- Catalyst: Add p-Toluenesulfonic acid (pTsOH) (0.5 mol%) as the proton source.
- Solvent: Use Benzene or Toluene as the entrainer solvent.
- Dehydration: Attach a Dean-Stark trap. Reflux the mixture vigorously. The removal of water is the driving force; monitor the water volume in the trap to determine endpoint (theoretical yield of water).
- Neutralization (Critical): Cool to room temperature. Treat the reaction mixture with anhydrous Sodium Bicarbonate (NaHCO₃) or basic alumina to neutralize the pTsOH. Failure to neutralize leads to rapid auto-polymerization upon concentration.
- Purification:
 - Filter off solids.
 - Remove solvent under reduced pressure (rotary evaporator).
 - Fractional Distillation: Distill the residue under vacuum. The product is a volatile liquid. Collect the fraction corresponding to the monomer.
 - Storage: Store over molecular sieves (4Å) at -20°C under Argon.

Synthesis Mechanism Visualization

The following diagram illustrates the acid-catalyzed condensation pathway.



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Caption: Acid-catalyzed condensation of lactic acid and acetaldehyde with azeotropic water removal.

Chemical Reactivity & Mechanisms

Hydrolysis (Biodegradation Pathway)

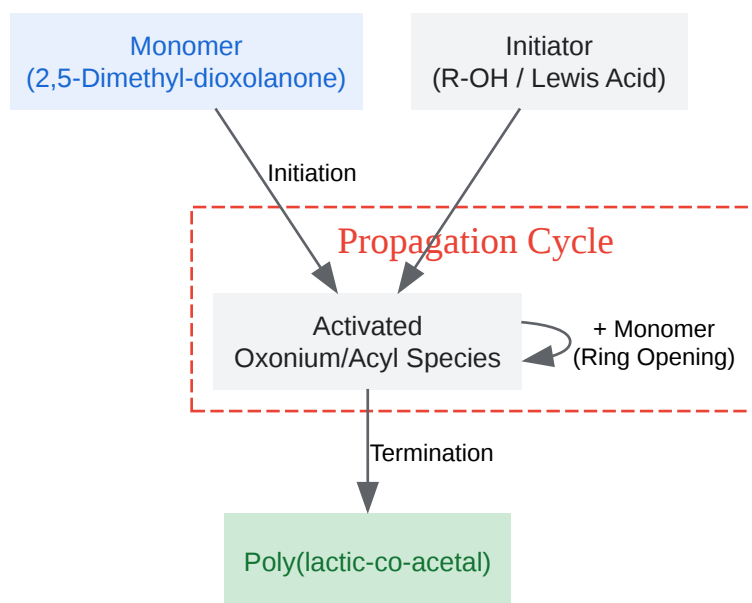
The utility of this compound in drug delivery relies on its hydrolysis profile. Unlike simple esters, the dioxolanone ring contains an acetal linkage at C2 and an ester linkage at C4.

- Acidic Conditions (pH < 5): The acetal carbon (C2) is protonated, leading to ring opening and release of acetaldehyde and lactic acid. This is much faster than simple ester hydrolysis.
- Physiological Conditions (pH 7.4): Hydrolysis is slower but spontaneous. The release of acetaldehyde must be accounted for in toxicity profiles, distinguishing this monomer from lactide (which releases only lactic acid).

Ring-Opening Polymerization (ROP)

2,5-Dimethyl-1,3-dioxolan-4-one can be polymerized to form polyesters. However, unlike lactide which polymerizes via coordination-insertion to high MW polymers, dioxolanones often undergo Cationic Ring-Opening Polymerization (CROP) or produce lower molecular weight oligomers due to steric hindrance at the C2 position.

Mechanism: The polymerization is driven by the relief of ring strain and the formation of the ester backbone.



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Caption: Cationic Ring-Opening Polymerization pathway.[2] Note: High sensitivity to moisture can terminate chains early.

Applications in Drug Development

Prodrug "Masking" Technology

The 1,3-dioxolan-4-one scaffold is an effective strategy to mask the polarity of -hydroxy acids.

- Concept: If a drug molecule contains an -hydroxy acid moiety (or can be derivatized to one), converting it into a **2,5-dimethyl-1,3-dioxolan-4-one** derivative increases lipophilicity (LogP), enhancing membrane permeability.
- Activation: Once in the plasma or cytosol, the acetal hydrolyzes, unmasking the active polar drug.

Sustainable Electrolytes & Solvents

Recent research identifies **2,5-dimethyl-1,3-dioxolan-4-one** as a "green" polar aprotic solvent. It serves as a sustainable alternative to NMP or DMF in peptide synthesis and drug formulation,

offering a better toxicity profile and derivation from renewable feedstocks (biomass-derived lactic acid and ethanol-derived acetaldehyde).

Experimental Protocol: Hydrolytic Stability Assay

To verify the suitability of the monomer for a specific delivery timeline.

- Preparation: Dissolve **2,5-Dimethyl-1,3-dioxolan-4-one** (10 mM) in a mixture of D₂O and deuterated buffer (Phosphate buffered saline, pH 7.4).
- Instrumentation:
H NMR spectroscopy (400 MHz+).
- Monitoring: Track the disappearance of the C2-H quartet signal (approx 5.3-5.5 ppm) and the appearance of the hydrate of acetaldehyde and lactic acid signals.
- Kinetics: Plot $\ln[\text{Concentration}]$ vs. time to determine the pseudo-first-order rate constant () and half-life ().

References

- Synthesis and Polymerization of Dioxolanones
 - Title: 1,3-Dioxolan-4-ones as Promising Monomers for Aliphatic Polymers
 - Source: MDPI, Polymers 2020.
 - URL:[\[Link\]](#)^[2]
- Chemical Properties & CAS Data
 - Title: **2,5-Dimethyl-1,3-dioxolan-4-one** Compound Summary.
 - Source: PubChem / MolAid.
 - URL:[\[Link\]](#)

- Green Solvent Applications
 - Title: Lactic Acid-Based Solvents for Sustainable EDLC Electrolytes.[3][4]
 - Source: ResearchG
 - URL:[[Link](#)]
- Stereochemistry and Isomerism
 - Title: Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane deriv
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